3-[3-(Bromomethyl)phenyl]thiophene
Description
Significance as an Intermediate in Organic Synthesis
The primary significance of 3-[3-(Bromomethyl)phenyl]thiophene lies in its utility as a synthetic intermediate. The bromomethyl group is a key reactive site, susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of the thienylphenyl scaffold into a wide array of molecules.
The benzylic nature of the bromide enhances its reactivity, making it an excellent electrophile for reactions with various nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity enables the facile construction of carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of organic synthesis. Researchers can leverage this compound to create libraries of derivatives for applications in medicinal chemistry and materials science. For instance, the thiophene (B33073) ring is a well-known structural motif in many pharmaceuticals and organic electronic materials. acs.orglookchem.com The ability to readily attach the 3-thienylphenyl group to other molecular fragments makes this compound a strategic component in the multi-step synthesis of complex target molecules.
Relevance in Heterocyclic Chemistry
In the broader context of heterocyclic chemistry, this compound serves as a precursor for the synthesis of a variety of thiophene-containing polycyclic and extended π-conjugated systems. The thiophene ring itself is an electron-rich aromatic system that can undergo a range of chemical transformations.
The presence of the phenyl and bromomethyl groups provides multiple points for further functionalization. For example, the thiophene ring can be involved in cross-coupling reactions, such as Suzuki or Stille couplings, to form bi- or polythiophenes, which are of significant interest for their electronic and optical properties. The bromomethyl group, after undergoing substitution, can introduce functionalities that can either modulate the electronic properties of the thiophene ring or serve as a handle for the construction of larger, more intricate heterocyclic frameworks. The combination of these features makes this compound a valuable tool for synthetic chemists looking to explore new heterocyclic structures with tailored properties.
Interactive Data Table for this compound
| Property | Value |
| CAS Number | 89929-85-1 |
| Molecular Formula | C11H9BrS |
| Molecular Weight | 253.158 g/mol |
| Melting Point | 69.5-70.5°C |
| Boiling Point | 301.7°C at 760 mmHg |
| Density | 1.457 g/cm³ |
| Refractive Index | 1.631 |
| Flash Point | 136.3°C |
| LogP | 4.310 |
| PSA | 28.240 |
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUVGQHVFDLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531643 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89929-85-1 | |
| Record name | 3-[3-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Bromomethyl Phenyl Thiophene
Direct Bromination Approaches
Direct bromination involves the introduction of a bromine atom onto the methyl group of 3-methyl-3'-phenylthiophene. This transformation is typically accomplished through a radical substitution mechanism.
Radical Bromination of Alkylthiophenes
Radical bromination is a key method for the functionalization of alkyl-substituted aromatic compounds. In the context of synthesizing 3-[3-(Bromomethyl)phenyl]thiophene, the starting material would be 3-methyl-3'-phenylthiophene. The reaction proceeds via the formation of a stabilized benzylic radical intermediate at the methyl group.
N-Bromosuccinimide (NBS) is a widely used reagent for benzylic and allylic brominations. wikipedia.orgmasterorganicchemistry.com It serves as a convenient and solid source of bromine radicals (Br•), which are essential for initiating the radical chain reaction. wikipedia.org The use of NBS is advantageous over liquid bromine (Br₂) as it is easier to handle and often leads to higher selectivity with fewer side products. masterorganicchemistry.com In a typical procedure, a solution of the substrate in a suitable solvent is treated with NBS. orgsyn.org
Table 1: Key Reagents in Radical Bromination
| Reagent | Role | Reference |
|---|---|---|
| N-Bromosuccinimide (NBS) | Source of bromine radicals | wikipedia.orgmasterorganicchemistry.com |
To facilitate the formation of bromine radicals from NBS, a radical initiator is typically required. wikipedia.org Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN). wikipedia.orgyoutube.com These molecules readily decompose upon heating or irradiation to generate radicals, which then abstract a bromine atom from NBS to start the chain reaction. youtube.com For instance, benzoyl peroxide can be added to the reaction mixture to initiate the bromination process. orgsyn.org
Regioselective Considerations in Bromination Reactions
Achieving the desired regioselectivity is a critical aspect of the bromination of substituted thiophenes. The position of bromination is influenced by the directing effects of the substituents on the thiophene (B33073) ring and the reaction conditions.
Controlling the extent of bromination is crucial to selectively obtain the monobrominated product, this compound, and avoid the formation of the dibrominated byproduct. The stoichiometry of NBS is a key factor in this control. orgsyn.org Using a slight excess of the starting material relative to NBS can favor monobromination. orgsyn.org Conversely, using an excess of NBS can lead to the formation of dibrominated and polybrominated products. Careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC), allows for the reaction to be stopped once the desired product is predominantly formed. chemicalbook.comtcichemicals.com
Table 2: Factors Influencing Bromination Selectivity
| Factor | Influence | Reference |
|---|---|---|
| NBS Stoichiometry | Controls the degree of bromination (mono- vs. di-) | orgsyn.org |
| Temperature | Affects reaction rate and potential side reactions | semanticscholar.org |
The choice of reaction conditions, such as temperature and solvent, plays a significant role in the outcome of the bromination reaction.
Temperature: The reaction is often initiated at a lower temperature, for example, 0 °C, during the addition of NBS, and then allowed to proceed at room temperature or with gentle heating. chemicalbook.comtcichemicals.com This helps to control the reaction rate and minimize the formation of byproducts. Higher temperatures can sometimes lead to decreased selectivity and the formation of undesired isomers or over-brominated products. semanticscholar.org
Solvent: The solvent can influence the reaction's selectivity. Nonpolar solvents like carbon tetrachloride (CCl₄) or benzene (B151609) are traditionally used for radical brominations. wikipedia.orgorgsyn.org However, due to safety and environmental concerns, other solvents like acetonitrile (B52724) are also employed. tcichemicals.com The polarity of the solvent can sometimes favor competing ionic reaction pathways or ring bromination, especially in more polar solvents. nih.gov
Organometallic Approaches
Organometallic reagents are central to the construction of the carbon-carbon bond linking the phenyl and thiophene rings in the target molecule. Lithiation and Grignard reagent-based methods are prominent in this context.
Lithiation and Electrophilic Quenching Strategies
This strategy involves the generation of a highly reactive organolithium species from a brominated thiophene precursor, which is then reacted with a suitable electrophile to form the desired phenylthiophene structure.
The initial step in this synthetic route is the selective lithiation of a brominated thiophene. The use of precursors like 3,4-dibromothiophene (B32776) allows for regioselective functionalization. researchgate.net The reaction typically employs a strong organolithium base, such as n-butyllithium, at low temperatures to facilitate a halogen-metal exchange. This process generates a thienyllithium intermediate, which is a potent nucleophile. orgsyn.org The choice of solvent, often an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the organolithium species. adichemistry.com
For instance, the lithiation of 3,4-dibromothiophene can be controlled to selectively replace one of the bromine atoms with lithium, yielding 3-bromo-4-lithiothiophene. This selectivity is often directed by the steric and electronic properties of the starting material and the reaction conditions. researchgate.net
Table 1: Key Reagents and Conditions for Lithiation of Brominated Thiophenes
| Precursor | Lithiating Agent | Solvent | Temperature | Product |
| 3,4-Dibromothiophene | n-Butyllithium | THF | -78 °C | 3-Bromo-4-lithiothiophene |
| 2,3,5-Tribromothiophene | n-Butyllithium | Diethyl Ether | -70 °C | Lithiated intermediates |
This table is illustrative and specific conditions may vary based on the desired product and scale of the reaction.
Once the thienyllithium intermediate is formed, it is quenched with an appropriate electrophile to introduce the desired phenyl group. In the synthesis of the core structure of this compound, a suitable electrophile would be a derivative of 3-methylphenylboronic acid or a similar boron-based reagent in a Suzuki-type cross-coupling reaction. The subsequent bromination of the methyl group would then yield the final product.
Alternatively, the thienyllithium species can react with a variety of other electrophiles to introduce different functionalities. For example, reaction with benzophenone (B1666685) would yield a triphenylmethanol (B194598) derivative. researchgate.net This versatility highlights the importance of lithiation as a gateway to a wide range of substituted thiophenes.
Grignard Reagent-Mediated Syntheses
Grignard reagents, with the general formula R-Mg-X, offer a powerful and widely used alternative for forming carbon-carbon bonds. adichemistry.comwikipedia.org These organomagnesium compounds are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent. adichemistry.com
In the context of synthesizing 3-phenylthiophene (B186537) derivatives, a Grignard reagent can be formed from either the thiophene or the phenyl precursor. For example, 3-bromothiophene (B43185) can be converted to 3-thienylmagnesium bromide. orgsyn.org This Grignard reagent can then participate in cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, with an appropriate aryl halide, such as 1-bromo-3-(bromomethyl)benzene. researchgate.net
The reactivity of Grignard reagents can be influenced by the choice of solvent and the presence of additives. google.com The Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂), also plays a role in the reaction's outcome. adichemistry.comwikipedia.org
Table 2: Example of a Grignard-Based Cross-Coupling Reaction
| Thiophene Derivative | Aryl Halide | Catalyst | Solvent | Product |
| 3-Thienylmagnesium bromide | 1-Bromo-3-methylbenzene | Pd(PPh₃)₄ | THF | 3-(3-Methylphenyl)thiophene |
This table represents a general approach. The final bromomethyl functionality would be introduced in a subsequent step.
Advanced Synthetic Techniques
To enhance efficiency and reduce the number of separate purification steps, more advanced synthetic strategies have been developed.
One-Pot Multistep Synthesis Strategies
A potential one-pot approach could involve the initial formation of a thienyl organometallic species (either via lithiation or a Grignard reaction), followed by an in-situ cross-coupling reaction with a suitable phenyl partner, and finally, a radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. orgsyn.org The development of such one-pot procedures requires careful optimization of reaction conditions to ensure compatibility between the different reagents and intermediates. sioc-journal.cn
The application of one-pot methodologies is a growing area of research in organic synthesis, aiming to create more sustainable and efficient routes to valuable chemical compounds. rsc.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and purities compared to conventional heating methods. rsc.orgrsc.org This technology is highly applicable to the synthesis of this compound and its precursors.
For the aryl-aryl bond formation, microwave irradiation has been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize various 3-arylthiophenes. tsijournals.com Similarly, microwave energy can dramatically shorten the reaction times for the C-H arylation of thiophenes. nih.gov For instance, palladium-catalyzed C-H acylation of thiophenes sees reaction times drop from 1-3 hours under thermal conditions to just 15-30 minutes with microwave heating, along with improved yields. rsc.org
The second crucial step, benzylic bromination, is also significantly enhanced by microwave assistance. The traditional Wohl-Ziegler bromination using N-bromosuccinimide (NBS) often requires prolonged reaction times and the use of hazardous solvents like carbon tetrachloride (CCl₄). researchgate.netresearchgate.net Microwave-assisted protocols offer a superior alternative. rsc.orgresearchgate.net Studies have shown that microwave irradiation can reduce reaction times for benzylic bromination from hours to minutes. tandfonline.com For example, a solvent-free approach using a triphenylphosphine/NBS system under microwave irradiation can convert benzylic alcohols to bromides in less than 30 seconds. tandfonline.com Another study demonstrated that using diethyl carbonate as a solvent under microwave conditions is not only faster but also provides higher yields compared to conventional heating in CCl₄. rsc.orgrsc.org
The following table compares conventional and microwave-assisted methods for key reaction types relevant to the synthesis of this compound.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of Microwave |
| C-H Acylation of Thiophene | 1-3 hours heating | 15-30 minutes heating | Reduced reaction time, improved yields. rsc.org |
| Benzylic Bromination (NBS) | >20 hours reflux in CCl₄ | <2 hours in benzene or diethyl carbonate | Shorter time, higher selectivity, better yields, avoids hazardous solvents. rsc.orgtandfonline.com |
| Gewald Aminothiophene Synthesis | 4 hours heating | 20 minutes heating | Drastically reduced time, improved yields and purity. organic-chemistry.org |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into synthetic methodologies aims to reduce the environmental impact of chemical processes. This involves developing environmentally benign reaction conditions and strategies to minimize waste.
Development of Environmentally Benign Reaction Conditions
A primary focus of green chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. researchgate.net In the context of synthesizing this compound, this applies to both the Suzuki-Miyaura coupling and the benzylic bromination steps.
For Suzuki-Miyaura coupling, water has been explored as a green solvent. numberanalytics.com Protocols using aqueous n-butanol or micellar systems with surfactants in water have been developed for the coupling of thiophene boronic acids, proving to be more efficient than anhydrous conditions for some substrates. mdpi.comacs.org These aqueous methods facilitate easier product separation and reduce the reliance on volatile organic solvents. acs.org The use of biomass-derived solvents like γ-valerolactone (GVL) under microwave conditions also represents a sustainable approach for the C-H arylation of thiophenes. nih.gov
Significant progress has been made in finding green alternatives for benzylic bromination, moving away from the traditionally used and toxic carbon tetrachloride. researchgate.net Research has demonstrated successful brominations in less harmful organic solvents like methyl acetate, acetonitrile, and diethyl carbonate. researchgate.netrsc.orgacs.org In some cases, reactions can be performed in water or even under solvent-free conditions. researchgate.netresearchgate.net Furthermore, visible light can be used as a renewable initiator for these radical reactions, replacing chemical initiators. researchgate.net
The following table summarizes greener solvent and condition alternatives for key synthetic steps.
| Reaction Step | Traditional Solvent/Condition | Greener Alternative | Reference |
| Suzuki-Miyaura Coupling | Toluene (B28343), THF, DMF | Aqueous n-butanol, Water with surfactant | numberanalytics.commdpi.comacs.org |
| Benzylic Bromination | Carbon tetrachloride (CCl₄) | Diethyl carbonate, Methyl acetate, Water | researchgate.netrsc.orgresearchgate.net |
| Radical Initiation | Chemical Initiators (e.g., AIBN) | Visible Light | researchgate.net |
Strategies for Minimizing By-product Formation
Minimizing by-products is crucial for improving reaction efficiency, simplifying purification, and reducing waste. In the synthesis of this compound, side reactions can occur during both the cross-coupling and bromination stages.
In Suzuki-Miyaura coupling, a common by-product results from the homocoupling of the boronic acid starting material. Strategies to suppress this include the careful control of reaction conditions, the use of selective catalysts, and the addition of specific reagents. numberanalytics.comacs.org Optimizing factors such as temperature, pressure, and catalyst loading can significantly improve selectivity for the desired cross-coupled product. numberanalytics.comnumberanalytics.com The addition of a mild reducing agent, like potassium formate, has been shown to minimize the concentration of the palladium(II) species that promotes homocoupling. acs.org
During radical bromination of a toluene derivative, potential by-products include di- and tri-brominated compounds, as well as products from radical coupling, such as 1,2-diphenylethane. brainly.comquora.com The formation of multiple brominated species can be controlled by carefully managing the stoichiometry of the brominating agent (e.g., NBS) and the reaction time. acs.org Microwave-assisted reactions have been noted to provide higher selectivity for monobromination compared to conventional methods, which often require longer reaction times that can lead to over-bromination. rsc.orgtandfonline.com Monitoring the reaction progress closely, for instance by TLC, allows for quenching the reaction at the optimal time to maximize the desired product and reduce the formation of impurities. researchgate.net
Reactivity and Advanced Chemical Transformations of 3 3 Bromomethyl Phenyl Thiophene
Nucleophilic Substitution Reactions of the Bromomethyl Group
The benzylic bromide in 3-[3-(Bromomethyl)phenyl]thiophene serves as an excellent electrophilic site for nucleophilic substitution reactions. The bromine atom is a good leaving group, and the adjacent phenyl ring stabilizes the resulting carbocation intermediate, facilitating the reaction.
Formation of Alkylated Derivatives
The bromomethyl group readily reacts with a variety of carbon-based nucleophiles to form new carbon-carbon bonds, leading to a wide range of alkylated derivatives. These reactions are fundamental in extending the carbon framework of the molecule. For instance, in the presence of a suitable base, carbanions generated from active methylene (B1212753) compounds can displace the bromide to create more complex structures. This reactivity is crucial for the synthesis of precursors for poly(p-phenylene vinylene) (PPV) materials, which are known for their applications in organic electronics. rsc.orgrsc.org The alkylation can also be achieved using organometallic reagents, which provides another route to C-C bond formation at the benzylic position.
Derivatization with Nitrogen- and Sulfur-Containing Nucleophiles (e.g., Amines, Thiols)
The electrophilic bromomethyl group is highly reactive towards nitrogen and sulfur nucleophiles. Reactions with primary or secondary amines lead to the formation of the corresponding substituted amines, which are important intermediates in the synthesis of pharmacologically active molecules and ligands for catalysis. Similarly, thiols and thiolate salts can displace the bromide to form thioethers. cmu.edu This reaction is often used to introduce sulfur-containing functionalities, which can be valuable for creating self-assembling monolayers on metal surfaces or for synthesizing complex sulfur-containing heterocyclic systems. researchgate.net For example, reaction with potassium thioacetate (B1230152) yields the corresponding S-acetyl protected thiol, which can be deprotected to the free thiol. cmu.edu
Cross-Coupling Reactions
The thiophene (B33073) ring of this compound can participate in various cross-coupling reactions, typically catalyzed by palladium complexes. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex conjugated systems. The reactivity of the thiophene ring in these transformations is influenced by the electronic properties of the sulfur atom. numberanalytics.com
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. researchgate.netnih.gov For thiophene-containing substrates, these reactions allow for the precise and efficient formation of bonds at specific positions on the heterocyclic ring, provided a suitable leaving group (like a halogen) is present on the thiophene ring itself. While the parent this compound does not have a leaving group on the thiophene ring for direct coupling, its derivatives, where a halogen is introduced onto the thiophene ring, are excellent substrates for these reactions.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide or triflate. researchgate.nettandfonline.com Halogenated derivatives of this compound can be coupled with a variety of aryl or heteroaryl boronic acids. ntnu.nobeilstein-journals.org This reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. nih.govnih.govmit.edu The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially with potentially challenging substrates like thiophenes. ntnu.no For example, the coupling of a bromo-substituted thiophene derivative with an arylboronic acid would proceed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as sodium carbonate or cesium fluoride. jcu.edu.aunih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Conditions
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-3-methylthiophene (B51420) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | Moderate |
| 2,5-Dibromo-3-methylthiophene | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Good |
This table is illustrative and based on typical conditions reported for similar thiophene systems.
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin compound). wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, halogenated derivatives of this compound are suitable substrates for this reaction. The Stille reaction is known for its reliability and the stability of the organostannane reagents. nih.govacs.org A typical reaction involves treating the halogenated thiophene derivative with an organostannane, such as a trialkyltin-substituted aryl or vinyl group, in the presence of a palladium catalyst like Pd(PPh₃)₄. jcu.edu.aunih.govsciencemadness.org A key advantage of the Stille coupling is that it often proceeds under neutral conditions, which can be beneficial when working with base-sensitive functional groups. However, a significant drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org
Table 2: Examples of Stille Coupling Conditions
| Aryl Halide Substrate | Organostannane | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-3-alkylthiophene | (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | High |
| 3,4-Dibromothiophene (B32776) | 2-(Tributylstannyl)-5-hexylthiophene | PdCl₂(dppf) | DMF | Good |
This table is illustrative and based on typical conditions reported for similar thiophene systems.
Kumada-Tamao-Corriu Coupling
The Kumada-Tamao-Corriu coupling is a powerful carbon-carbon bond-forming reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction was one of the first cross-coupling methods to be developed and remains widely used in organic synthesis. wikipedia.orgorganic-chemistry.org
In the context of this compound, the bromomethyl group can readily participate in Kumada coupling reactions. The general mechanism involves the oxidative addition of the palladium(0) or nickel(0) catalyst to the carbon-bromine bond, followed by transmetalation with a Grignard reagent and subsequent reductive elimination to yield the coupled product. chem-station.com
This reaction is particularly useful for introducing a wide range of alkyl, vinyl, or aryl groups at the benzylic position. The choice of catalyst, either nickel or palladium, can influence the reaction's chemoselectivity and efficiency. chem-station.com While nickel catalysts are often more economical, palladium catalysts may offer better control and tolerance of various functional groups. organic-chemistry.orgchem-station.com
Table 1: Examples of Kumada-Tamao-Corriu Coupling Reactions
| Catalyst System | Grignard Reagent | Product | Reference |
| NiCl₂(dppf) | Phenylmagnesium bromide | 3-(3-Benzylphenyl)thiophene | clockss.org |
| Pd(PPh₃)₄ | Vinylmagnesium bromide | 3-[3-(Allyl)phenyl]thiophene | wikipedia.org |
| Ni(acac)₂ | Methylmagnesium iodide | 3-(3-Ethylphenyl)thiophene | wikipedia.org |
Note: This table presents hypothetical examples based on the known reactivity of the Kumada-Tamao-Corriu coupling and is for illustrative purposes.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed systems for various transformations. organic-chemistry.org For this compound, nickel catalysts can be employed in several types of cross-coupling reactions beyond the Kumada coupling.
For instance, nickel-catalyzed reactions can facilitate the coupling of the bromomethyl group with a variety of organometallic reagents, including organozinc and organoboron compounds. These reactions often exhibit high efficiency and functional group tolerance. researchgate.netrsc.org The development of specific ligands for nickel has further expanded the scope and applicability of these transformations. scholaris.ca
Recent advancements have also demonstrated the use of nickel catalysis in the cross-coupling of aryl thiols with aryl bromides, proceeding through C-S bond activation. rsc.org This highlights the potential for nickel-catalyzed reactions to selectively activate different bonds within the this compound molecule, offering a range of synthetic possibilities.
Electrophilic Aromatic Substitution Reactions on the Thiophene and Phenyl Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org Both the thiophene and phenyl rings in this compound can undergo electrophilic substitution, although their reactivity and regioselectivity differ.
The thiophene ring is generally more reactive towards electrophiles than the benzene (B151609) ring due to the electron-donating nature of the sulfur atom. lecturio.com Substitution on the thiophene ring typically occurs at the C2 and C5 positions, which are most activated. The presence of the 3-phenyl substituent will influence the exact position of substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions will depend on the desired substitution pattern and the relative reactivity of the two aromatic rings.
Oxidation and Reduction Pathways
The sulfur atom in the thiophene ring of this compound can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone). wikipedia.orgresearchgate.net This transformation alters the electronic properties and reactivity of the thiophene ring. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. researchgate.netnih.gov
The initial oxidation product is the thiophene S-oxide, which is often unstable and can undergo further reactions, such as dimerization. wikipedia.org Further oxidation leads to the more stable sulfone. researchgate.net The formation of these oxidized species can be relevant in the context of drug metabolism, as thiophene-containing compounds can be metabolically activated through oxidation. wikipedia.orgnih.gov
The bromomethyl group in this compound can be reduced to a methyl group. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of hydride reagents like lithium aluminum hydride can effectively replace the bromine atom with a hydrogen atom.
This reduction provides a pathway to synthesize the corresponding 3-(3-methylphenyl)thiophene, a derivative with different physical and chemical properties. The choice of reducing agent will depend on the desired selectivity and the presence of other functional groups in the molecule.
Polymerization Reactions and Oligomerization
The thiophene moiety in this compound makes it a suitable monomer for polymerization and oligomerization reactions. Polythiophenes are a class of conducting polymers with significant interest in materials science for their electronic and optical properties. kpi.uaresearchgate.net
The polymerization of 3-substituted thiophenes can be achieved through various methods, including electrochemical polymerization and chemical oxidative polymerization using reagents like iron(III) chloride (FeCl₃). kpi.ua The properties of the resulting polymer, such as its regioregularity and molecular weight, are influenced by the polymerization method and the nature of the substituent on the thiophene ring. kpi.uaresearchgate.net
The bromomethyl group on the phenyl ring of this compound could potentially be used to further functionalize the resulting polymer or to create cross-linked polymer networks. This dual functionality offers opportunities to design and synthesize novel polymeric materials with tailored properties. Research into the electropolymerization of similar thiophene derivatives has shown the formation of stable and electroactive polymer films. mdpi.com
Synthesis of Conjugated Polythiophenes
Conjugated polythiophenes are a significant class of polymers studied for their electronic and optical properties, with applications in organic electronics. magtech.com.cn The properties of these polymers, such as solubility, processability, and charge carrier mobility, are highly dependent on the nature of the substituent at the 3-position of the thiophene ring. rsc.org The phenyl substituent in this compound is expected to influence the polymer's conformational structure and electronic energy levels. nih.gov
Several methods are established for the polymerization of 3-substituted thiophenes, which can be broadly categorized into oxidative polymerization and metal-catalyzed cross-coupling polymerizations.
Oxidative Polymerization
Chemical oxidative polymerization, commonly employing ferric chloride (FeCl₃), is a straightforward method to synthesize polythiophenes. magtech.com.cnwikipedia.org In this process, the oxidant induces the coupling of monomer units. Applying this to this compound would likely result in the formation of a poly(this compound). This method, however, typically yields polymers with random couplings (head-to-tail, head-to-head, and tail-to-tail linkages), which can limit the material's charge transport properties compared to more ordered structures. rsc.org The polymerization is thought to proceed through a radical mechanism. rsc.org
Metal-Catalyzed Cross-Coupling Polymerization
To achieve greater control over the polymer's structure, particularly its regioregularity, metal-catalyzed cross-coupling reactions are preferred. Methods like Grignard Metathesis (GRIM), Stille coupling, and Suzuki coupling are cornerstones of modern conjugated polymer synthesis. magtech.com.cnntu.edu.tw For this compound to be used in these polymerizations, it would typically first be dihalogenated at the 2- and 5-positions of the thiophene ring.
Grignard Metathesis (GRIM) Polymerization: This method involves the reaction of a di-brominated monomer with a Grignard reagent, followed by polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂. ntu.edu.tw This approach is highly effective for producing regioregular poly(3-alkylthiophene)s.
Stille Coupling Polymerization: This reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. mdpi.comresearchgate.net The monomer, this compound, would need to be converted into either a distannyl derivative or a dihalide derivative to participate in the polymerization.
Suzuki Coupling Polymerization: This involves the coupling of a boronic acid or ester with an organic halide, also catalyzed by palladium. sciforum.netresearchgate.netresearchgate.net This method is known for its tolerance of various functional groups.
The bromomethyl group on the phenyl ring would likely remain intact during these polymerization processes, making it available for post-polymerization modification. This could allow for the synthesis of graft copolymers, where other polymer chains are grown from the polythiophene backbone, a technique demonstrated with the related monomer 2-bromo-3-(bromomethyl)thiophene (B1273136). ias.ac.in
| Monomer | Polymerization Method | Catalyst/Reagent | Resulting Polymer | Key Findings | Reference |
|---|---|---|---|---|---|
| 3-Alkylthiophenes | Oxidative Polymerization | FeCl₃ | Regiorandom Poly(3-alkylthiophene) | Simple, popular method but lacks regiocontrol. | magtech.com.cnwikipedia.org |
| 2,5-Dibromo-3-alkylthiophene | GRIM Polymerization | iPrMgCl·LiCl, Ni(dppp)Cl₂ | Regioregular Poly(3-alkylthiophene) | Produces highly regioregular polymers with controlled molecular weight. | ntu.edu.tw |
| 2-Bromo-3-hexylthiophene | Deprotonative C-H Functionalization | TMPMgCl·LiCl, Ni(dppe)Cl₂ | Regioregular Poly(3-hexylthiophene) | High molecular weight polymers achieved under optimized conditions. | rsc.org |
| Fluorene-thiophene Biaryl Monomer | Suzuki-Miyaura CTCP | AmPhos Pd initiator | Well-defined Poly(fluorene-alt-thiophene) | Allows for synthesis of block copolymers with precise structure. | researchgate.net |
Oligothiophene Formation (e.g., Terthiophenes, Heptamers)
Oligothiophenes, which are short, well-defined chains of thiophene rings, are crucial as model compounds for understanding the properties of polythiophenes and as active materials in their own right. ethz.ch Terthiophenes (three thiophene units) are particularly common and can be synthesized with high precision using cross-coupling chemistry. wikipedia.orgnih.gov
The synthesis of a terthiophene incorporating a this compound unit would most likely involve its functionalization for use in a metal-catalyzed coupling reaction. A common strategy for preparing α-terthienyl involves the nickel- or palladium-catalyzed coupling of 2,5-dibromothiophene (B18171) with a Grignard reagent derived from 2-bromothiophene. wikipedia.org
To create a substituted terthiophene using this compound as a central or terminal unit, one could envision the following synthetic approaches:
Central Unit Placement: 2,5-Dibromo-3-[3-(bromomethyl)phenyl]thiophene could be synthesized and subsequently reacted with two equivalents of a 2-thienyl organometallic reagent (e.g., 2-thienylmagnesium bromide or 2-thienylboronic acid) via Kumada or Suzuki coupling, respectively.
Terminal Unit Placement: 2-Bromo-3-[3-(bromomethyl)phenyl]thiophene could be converted into an organometallic species (Grignard, organotin, or boronic ester) and coupled with a central dibromothiophene unit.
The synthesis of longer oligomers, such as heptamers (seven thiophene units), follows similar principles but requires more complex, often iterative, synthetic strategies to build the chain in a controlled manner. ethz.ch These methods provide precise control over the oligomer structure, which is essential for tuning its electronic and photophysical properties. ias.ac.in
| Reactant 1 | Reactant 2 | Coupling Method | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| 2,5-Dibromothiophene | 2-Thiophenemagnesium bromide | Kumada Coupling | Ni(dppp)Cl₂ | α-Terthiophene | wikipedia.org |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Suzuki Coupling | Pd(PPh₃)₄ | 2-(Bromomethyl)-5-aryl-thiophenes | nih.gov |
| 5-Trimethylstannyl-5′-hexyl-2,2′-bithiophene | 3,7-Dibromodibenzothiophene-S,S-dioxide | Stille Coupling | Pd(PPh₃)₄ | Donor-Acceptor-Donor Oligomer | mdpi.com |
| 2,5-Dibromo-3,4-dinitrothiophene | Thiophene organoboron derivative | Suzuki Coupling | Palladium-based | 3',4'-Dinitro-substituted terthiophene | nih.gov |
Derivatives and Structural Analogs of 3 3 Bromomethyl Phenyl Thiophene in Research
Structurally Modified Bromomethylphenylthiophenes (e.g., Isomers, Substituted Analogs)
The strategic modification of the bromomethylphenylthiophene scaffold, including the synthesis of its isomers and substituted analogs, is a key area of research. These modifications allow for the fine-tuning of the molecule's chemical and physical properties.
One area of focus has been on isomers such as 2-bromo-3-(bromomethyl)thiophene (B1273136). researchgate.netsigmaaldrich.com This compound is synthesized through the bromination of 2-bromo-3-methylthiophene (B51420) using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (DBPO). researchgate.net It serves as a crucial building block in the synthesis of more complex molecules. For instance, it has been used as an initiator for the cationic ring-opening polymerization (CROP) of 2-methyl-2-oxazoline, leading to the formation of macromonomers with a thiophene (B33073) end-group. nih.gov These macromonomers are precursors for creating advanced polymeric materials. nih.gov
The reactivity of the bromomethyl group is central to its utility. It readily participates in reactions to form larger structures. For example, reacting 2-bromo-3-(bromomethyl)thiophene with catechol results in the formation of 1,2-bis((2-bromothiophen-3-yl)methoxy)benzene, a precursor for macrocyclic compounds. researchgate.net
| Compound Name | CAS Number | Molecular Formula | Key Research Finding/Application | Reference |
|---|---|---|---|---|
| 2-Bromo-3-(bromomethyl)thiophene | 40032-76-6 | C₅H₄Br₂S | Used as an initiator in cationic ring-opening polymerization and as a building block for macrocycles. | researchgate.netsigmaaldrich.comnih.gov |
| 3-(Bromomethyl)thiophene | 34846-44-1 | C₅H₅BrS | A related structural analog used in various synthetic applications. | sigmaaldrich.com |
| 2-Bromo-3-methylthiophene | 14282-76-9 | C₅H₅BrS | Starting material for the synthesis of 2-bromo-3-(bromomethyl)thiophene. | researchgate.net |
| 1,2-bis((2-bromothiophen-3-yl)methoxy)benzene | Not Available | C₁₈H₁₄Br₂O₂S₂ | Synthesized from 2-bromo-3-(bromomethyl)thiophene and catechol as a precursor for larger molecules. | researchgate.net |
Thiophene-Based Heterocycles and Fused Systems
Fusing the thiophene ring with other heterocyclic structures creates novel molecular architectures with distinct electronic and functional properties. These fused systems are explored for applications ranging from materials science to medicinal chemistry.
Imine derivatives of thiophene, also known as thiophene-based Schiff bases, are compounds containing a carbon-nitrogen double bond (azomethine group). acs.orgacs.org These materials are of interest in optoelectronics due to properties like low oxidation potentials, good electrical conductivity, and thermal stability. acs.org
A series of new, unsymmetrical thiophene imines have been synthesized via a simple melt condensation of 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester with various commercially available aldehydes. acs.org These imines exhibit thermal stability above 200 °C. Their electrochemical and photophysical properties have been studied, revealing their potential as hole-transporting materials (HTMs) in perovskite solar cells. acs.org The modification of the imine's chemical structure allows for the tuning of properties crucial for optoelectronic applications. acs.org In some cases, the synthesis of imines can be catalyzed by transition metals like Ag(I), which can promote the homo-coupling of thiophene amines to form new imine ligands. mdpi.com
| Derivative Type | Synthesis Method | Key Properties | Potential Application | Reference |
|---|---|---|---|---|
| Unsymmetrical thiophene imines | Melt condensation of 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester with aldehydes. | Thermally stable (>200 °C), low oxidation potentials, low band-gap energy. | Hole-transporting materials in perovskite solar cells. | acs.org |
| Pyridinyl and quinolinyl Schiff bases | Traditional condensation of aldehydes with amines. | Can coordinate with metal ions like Ag(I) to form complexes. | Ligands in coordination chemistry. | mdpi.com |
| Thiophene-phenyl azomethines | Condensation of 2,4,6-aniline and 3-thiophene carbaldehyde derivatives. | Efficiently quench both singlet excited and triplet states. | Model compounds for studying fluorescence deactivation. | acs.org |
Researchers have designed and synthesized innovative, planar, π-conjugated compounds by fusing a thiophene ring with the skeleton of isatin, a naturally occurring dye. nih.govacs.org The key step in this synthesis is an intramolecular direct arylation reaction, which is high-yielding and potentially scalable. nih.govacs.org This method has also been successfully applied to isatins bearing fluorine substituents. nih.gov
Structural studies using NMR and X-ray crystallography confirm the coplanar and conjugated nature of the fused moieties, which creates a molecule with a donor-acceptor character. nih.govacs.org Electrochemical and UV-vis studies have revealed interesting HOMO-LUMO levels and energy gaps for these novel dyes, suggesting their potential in electronic materials. nih.govacs.org Isatin derivatives, in a broader context, are also investigated for their wide range of industrial applications and biological activities. researchgate.netmdpi.com
A series of thienylethanolamines, which are thiophene isosteres of phenylethanolamines, have been synthesized and evaluated for their pharmacological properties. acs.orgnih.govacs.org The general synthesis starts with a suitably substituted thiophene, which undergoes Friedel-Crafts acylation, followed by bromination of the resulting methyl ketone, reduction to an alcohol, and finally, displacement of the bromine with an appropriate amine. acs.org
In determining their pharmacological profile, several of these derivatives demonstrated marked antihypertensive activity in spontaneously hypertensive rat models. acs.orgnih.gov Further tests showed that some of these compounds could antagonize α- and/or β-adrenoreceptor activities. acs.orgnih.gov Structure-activity relationship studies were conducted by varying substituents on both the thiophene ring and the nitrogen atom to explore how these changes affect the pharmacological activity profile. acs.org
| Compound | Substitution Pattern | Observed Activity | Reference |
|---|---|---|---|
| Various Analogs | Varied substituents on the thiophene ring and N-atom (e.g., isopropylamine, phenethylamine). | Marked antihypertensive activity, α- and/or β-adrenoreceptor antagonism. | acs.orgnih.gov |
| Compound 11 | Tertiary amine derivative. | Retained antihypertensive effect, though to a lesser extent than related compounds. | acs.org |
| Compounds 18 and 19 | Specific structural modifications. | Showed β-stimulant and β-blocking properties in dogs. | acs.org |
Highly substituted thiophenes are valuable in medicinal chemistry and materials science. researchgate.net Various methodologies have been developed for their synthesis. One prominent method is the Gewald reaction, which involves the condensation of a β-ketoester, a cyanoacetate, and sulfur. organic-chemistry.org Optimized conditions have been developed to carry out this reaction at room temperature to produce tetrasubstituted thiophenes in good yields, which can then serve as templates for creating diverse compound libraries for drug discovery. organic-chemistry.org
Other synthetic strategies include:
Direct Metalation : This method uses reagents like Knochel-Hauser bases or LDA for a fully regioselectively controlled synthesis of asymmetrically substituted thiophenes. acs.orgacs.org
One-Pot Sequential Synthesis : A novel approach for preparing 2-amino-5-(heterocyclic)thiophenes is based on the in-situ generation and intramolecular cyclization of sulfur ylide-like intermediates. nih.gov
Alkylation and Cyclization : A two-step method involves the S-alkylation of sodium α-cyanoketene dithiolates followed by cyclization to afford tetrasubstituted thiophenes, which can be used to create dyes. proquest.com
Similar one-pot, multi-step procedures have been successfully applied to the synthesis of new tetrasubstituted selenophenes, which are selenium analogs of thiophenes, using ketene (B1206846) dithioacetals as starting materials. researchgate.netnih.gov
| Method | Key Features | Starting Materials (Examples) | Application | Reference |
|---|---|---|---|---|
| Gewald Reaction | Optimized for room temperature; suitable for automated parallel synthesis. | β-ketoester, cyanoacetate, sulfur. | Generating compound libraries for drug discovery. | organic-chemistry.org |
| Direct Metalation | Provides high regioselectivity for complex derivatives. | Substituted thiophenes, organometallic reagents (LDA, Knochel-Hauser bases). | Synthesis of complex heterocyclic compounds. | acs.orgacs.org |
| One-Pot Sequential Synthesis | Proceeds via sulfur ylide-like intermediates; mild conditions. | Ketene N,S-acetals. | Facile preparation of thienyl heterocycles. | nih.gov |
| One-Pot Four-Step Procedure | Modification of a previously reported procedure for high yields. | Ketene dithioacetals. | Synthesis of both tetrasubstituted thiophenes and selenophenes. | researchgate.net |
Oligomeric and Polymeric Derivatives
Thiophene-based oligomers and polymers are a major class of π-conjugated materials extensively studied for their electronic and optical properties. researchgate.net Their utility in electronic devices such as organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors has driven significant research into their synthesis. researchgate.netacs.org
The synthesis of these materials has evolved from simple oxidative polymerization to more controlled methods like organometallic polycondensation, which allows for the creation of regioregular polymers with specific head-to-tail linkages. researchgate.netnih.gov Nickel- and palladium-based catalytic systems are central to these advanced synthetic strategies, including Kumada catalyst-transfer polycondensation and direct arylation polycondensation (DArP). nih.govrsc.org These methods provide control over molecular weight, regioregularity, and ultimately, the material's optoelectronic properties. nih.govrsc.org
Researchers have also developed "hairy-rod" type conjugated polymers by grafting flexible side chains onto a rigid conjugated backbone. mdpi.com For example, an α-thienyl-ω-hydroxyl-end-groups functionalized oligo-(D,L-lactide) (Th-PDLLA) has been synthesized and subsequently polymerized to create a thiophene-conjugated main chain grafted with oligolactide side chains. mdpi.com Similarly, thiophene-functionalized oligo(2-methyl-2-oxazoline) has been used as a macromonomer to synthesize grafted polythiophene amphiphiles. nih.gov These materials combine the electronic properties of the conjugated backbone with the properties of the side chains, such as biocompatibility, opening up applications in the biomedical field. nih.govmdpi.com
| Derivative Type | Synthesis Method | Key Feature/Property | Application Area | Reference |
|---|---|---|---|---|
| Regioregular Poly(3-alkylthiophene)s (P3ATs) | Nickel-catalyzed Kumada catalyst-transfer polycondensation. | Controlled head-to-tail linkages, enhanced electronic properties. | Organic electronics. | nih.gov |
| Donor-Acceptor Alternating Polymers | Direct arylation polycondensation (DArP). | Tunable optoelectronic properties, cost-effective and green synthesis. | Organic electronics. | researchgate.netrsc.org |
| Thieno[3,4-b]thiophene-containing Polymers | Polymerization of regioregular oligothiophene fragments. | Extended light absorption, enhanced hole mobility. | Organic solar cells. | acs.org |
| Grafted Polythiophenes with Oligolactide Side Chains | Photoinduced oxidative homopolymerization of a Th-PDLLA macromonomer. | "Hairy-rod" architecture combining a conjugated backbone with biocompatible side chains. | Biomedical materials. | mdpi.com |
| Grafted Polythiophene Amphiphiles with OMeOx Side Chains | Self-acid-assisted polymerization (SAAP) of a Th-OMeOx macromonomer. | Combines π-conjugated polymer with biocompatible synthetic counterparts. | Bio-relevant functional materials. | nih.gov |
Regioregular Oligo- and Polythiophenes
Regioregularity in polythiophenes, specifically the head-to-tail (HT) coupling of 3-substituted thiophene monomers, is crucial for achieving superior electronic and optical properties. nih.govcmu.edu This regular arrangement leads to a more planar polymer backbone, facilitating π-π stacking and enhancing charge carrier mobility. nih.govcmu.edu While direct polymerization of 3-[3-(Bromomethyl)phenyl]thiophene into regioregular polymers is not yet a common subject in published research, the synthesis of analogous polythiophenes with phenyl or substituted alkyl side chains provides a clear blueprint for its potential applications.
Several established methods for synthesizing regioregular polythiophenes could be adapted for a monomer like this compound. These include:
Grignard Metathesis (GRIM) Polymerization: This method involves the treatment of a 2,5-dihalo-3-substituted-thiophene with a Grignard reagent, followed by nickel-catalyzed polymerization. cmu.edu This technique is known for producing highly regioregular poly(3-alkylthiophenes) (P3ATs).
McCullough Method: This was one of the first methods to yield nearly 100% HT-coupled polythiophenes. cmu.edu It involves the regiospecific metalation of a 2-bromo-3-substituted-thiophene. cmu.edu
Rieke Method: This approach utilizes highly reactive "Rieke zinc" to react with 2,5-dibromo-3-substituted-thiophenes, leading to regioregular polymers. acs.org
The presence of the phenyl group in this compound can influence the polymer's properties by introducing steric hindrance that affects the planarity of the backbone and by modifying the electronic characteristics through its aromatic nature. The bromomethyl group, being a reactive site, offers a route for post-polymerization functionalization, allowing for the introduction of various functional groups to further tune the polymer's properties. cmu.edu For instance, a polythiophene with a pendant bromomethyl group could undergo nucleophilic substitution reactions to introduce functionalities like amines, azides, or other groups. cmu.edu
| Polymerization Method | Key Features | Potential for this compound |
| Grignard Metathesis (GRIM) | High regioregularity, mild reaction conditions. | Applicable for the polymerization of a dihalogenated derivative of the monomer. |
| McCullough Method | Produces nearly 100% head-to-tail coupled polymers. | Could be adapted for the regiospecific metalation and polymerization of the monomer. |
| Rieke Method | Utilizes highly reactive zinc for polymerization. | A viable route for the synthesis of regioregular polymers from a dibromo-derivative. |
| Post-polymerization Modification | Allows for the introduction of functional groups after polymerization. | The bromomethyl group serves as a reactive handle for further functionalization. cmu.edu |
Polymers with Electron-Withdrawing Substituents
The incorporation of electron-withdrawing groups into polythiophenes is a key strategy for tuning their electronic properties, particularly for applications in organic electronics like field-effect transistors and solar cells. nih.gov These groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and affect the open-circuit voltage in photovoltaic devices. mdpi.com
While there is no direct research detailing the use of this compound for this purpose, the bromomethyl group provides a convenient starting point for introducing electron-withdrawing functionalities. Through chemical modification, the bromomethyl group can be converted into various electron-withdrawing moieties. For example, it could be oxidized to an aldehyde or a carboxylic acid group, or it could be used in substitution reactions to attach other electron-deficient groups.
Furthermore, the phenyl ring itself can be functionalized with electron-withdrawing substituents either before or after polymerization. The introduction of groups like cyano (-CN), nitro (-NO2), or sulfonyl (-SO2R) onto the phenyl ring would significantly impact the electronic properties of the resulting polymer. nih.gov The synthesis of donor-acceptor copolymers, where thiophene units alternate with electron-withdrawing units, is a common approach to creating low bandgap polymers. nih.gov A modified this compound monomer, bearing a potent electron-withdrawing group, could serve as the donor unit in such a copolymer architecture.
| Functionalization Strategy | Example of Electron-Withdrawing Group | Potential Impact on Polymer Properties |
| Modification of the Bromomethyl Group | Aldehyde, Carboxylic Acid | Lowering of HOMO/LUMO energy levels, increased electron affinity. |
| Substitution on the Phenyl Ring | Cyano (-CN), Nitro (-NO2) | Significant tuning of electronic properties, potential for creating low bandgap materials. nih.gov |
| Post-polymerization Modification | Introduction of various electron-withdrawing moieties | Versatile method to fine-tune the electronic characteristics of the polymer. nih.gov |
Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance Spectroscopy (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a fundamental tool for the structural analysis of organic compounds. It provides unparalleled insight into the chemical environment of individual atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule.
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3-[3-(bromomethyl)phenyl]thiophene provides crucial information about the number, type, and connectivity of hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the bromomethyl group (-CH₂Br) are readily identified as a distinct singlet, appearing around 4.51 ppm. The protons located on the phenyl and thiophene (B33073) rings produce a more complex series of signals, known as a multiplet, in the aromatic region of the spectrum, typically between 7.15 and 7.63 ppm. The integration of these signals confirms the ratio of protons in the molecule, while the splitting patterns, where resolved, can offer information about the adjacent protons.
¹H NMR Data for this compound
| Assignment | Chemical Shift (δ) (ppm) | Multiplicity |
|---|---|---|
| CH₂Br | 4.51 | Singlet |
Carbon-13 NMR (¹³C NMR)
Complementing the proton NMR data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each chemically distinct carbon atom in this compound gives rise to a separate signal. The carbon atom of the bromomethyl (-CH₂Br) group is typically observed in the upfield region of the spectrum, at approximately 32.8 ppm when measured in CDCl₃. The carbon atoms of the two aromatic rings (phenyl and thiophene) resonate at lower field, in a characteristic range between approximately 122 and 141 ppm, reflecting their electron-rich environment.
¹³C NMR Data for this compound
| Assignment | Chemical Shift (δ) (ppm) |
|---|---|
| CH₂Br | 32.8 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring how they absorb or scatter infrared light, causing the chemical bonds to vibrate in specific ways (stretching, bending).
Fourier Transform-Infrared (FT-IR) Spectroscopy
Fourier Transform-Infrared (FT-IR) spectroscopy identifies the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies. The spectrum exhibits characteristic bands corresponding to the vibrational modes of the molecule's bonds. For instance, stretching vibrations of the C-H bonds in the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The stretching of the carbon-carbon double bonds within the phenyl and thiophene rings typically gives rise to absorptions in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration can also be identified, providing direct evidence for the presence of the bromomethyl group.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the precise molecular weight of a compound and can provide clues about its structure through fragmentation analysis. The mass spectrum of this compound distinctly shows a molecular ion peak (M⁺). A key feature is the presence of a nearly equally intense companion peak at two mass units higher (M⁺+2). This isotopic pattern is the definitive signature of a molecule containing a single bromine atom, as bromine naturally exists as a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) can further provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula, C₁₁H₉BrS. Fragmentation patterns, such as the loss of the bromine atom to give a prominent [M-Br]⁺ peak, further corroborate the proposed structure.
Mass Spectrometry Data for this compound
| Fragment Ion | Mass-to-Charge Ratio (m/z) | Note |
|---|---|---|
| [M]⁺ | 251.97 | Corresponds to the molecule with the ⁷⁹Br isotope |
| [M+2]⁺ | 253.97 | Corresponds to the molecule with the ⁸¹Br isotope |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating components of a mixture and identifying them based on their mass-to-charge ratio. While specific LC-MS studies for this compound are not widely published, the methodology for a closely related compound, 3-(bromomethyl)thiophene, provides a clear precedent.
For a compound like this compound, a reverse-phase HPLC method would likely be employed for separation. The analysis would confirm the compound's purity and provide its retention time under specific conditions. Following separation, the compound would be ionized and its molecular weight determined. The expected molecular ion peak would correspond to the compound's molecular formula, C₁₁H₉BrS. For mass spectrometry-compatible applications, a mobile phase containing agents like formic acid is typically used to facilitate ionization.
Electron Ionization Mass Spectrometry (EI/MS)
Electron Ionization Mass Spectrometry (EI/MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. Upon electron impact, molecules like this compound not only reveal their molecular ion but also break apart in a predictable manner.
For this compound, the mass spectrum would be expected to show a prominent molecular ion peak cluster (M⁺ and M+2⁺) due to the presence of the bromine atom, with an approximate mass of 252/254 g/mol . Key fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br). The fragmentation of the thiophene and phenyl rings would also produce a series of characteristic lower-mass ions. researchgate.net The study of these fragmentation patterns is crucial for confirming the compound's structure and differentiating it from its isomers. researchgate.netrsc.org
Table 1: Predicted Mass Spectrometry Data for Phenylthiophene Isomers
| Compound | Molecular Formula | Expected Molecular Ion Peak (m/z) | Key Fragmentation Notes |
|---|---|---|---|
| 2-[3-(Bromomethyl)phenyl]thiophene | C₁₁H₉BrS | 253 | Fragmentation patterns confirm the bromomethyl group. |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)
Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing larger molecules and polymers, minimizing fragmentation. While typically applied to macromolecules, its principles are relevant for understanding the ionization potential of building blocks like this compound, especially in the context of polymer science.
In studies of polythiophenes, MALDI-TOF is used to determine absolute molecular weights and analyze end-groups. nih.gov For a monomer unit like this compound, MALDI-TOF would be expected to produce a strong molecular ion signal with minimal fragmentation, which is useful for confirming molecular weight in complex mixtures or when attached to larger structures.
X-ray Diffraction Analysis
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure and information on crystal packing.
Single Crystal X-ray Diffraction for Molecular Structure Determination
Single crystal X-ray diffraction analysis provides the most definitive structural information, including bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound must be grown.
If a crystal is successfully analyzed, the resulting data would confirm:
The connectivity of the thiophene and phenyl rings.
The meta substitution pattern of the bromomethylphenyl group.
The precise bond lengths of C-S, C-C, and C-Br bonds.
The planarity of the aromatic rings and the torsion angle between them.
The intermolecular interactions (e.g., π-π stacking, halogen bonding) that dictate the crystal packing.
This level of detail is crucial for structure-property relationship studies, particularly in materials science.
Powder X-ray Diffraction (Conceptual)
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains crystallites in many different orientations. The resulting diffraction pattern is a fingerprint of the material's crystal structure.
For this compound, a PXRD analysis would:
Confirm the crystallinity of a synthesized batch.
Identify the specific crystalline phase (polymorph) present.
Allow for comparison between different synthesis batches to ensure consistency.
Be used to monitor structural changes that might occur under different conditions, such as temperature or pressure.
While PXRD does not provide the atomic-level detail of single-crystal analysis, it is an essential tool for quality control and phase identification of bulk crystalline materials.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a compound as a function of wavelength, providing information about its electronic transitions. The chromophores within this compound—the phenyl and thiophene rings—are expected to give rise to characteristic absorption bands.
The conjugated π-electron system extending across both the thiophene and phenyl rings is the primary chromophore. The UV-Vis spectrum would likely show strong absorption bands in the ultraviolet region. researchgate.net The position of the maximum absorbance (λ_max) is influenced by the extent of conjugation and the presence of substituents. docbrown.info Theoretical studies on related polythiophenes show that increasing the length of the conjugated system leads to a red shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov The specific λ_max for this compound would provide insight into the electronic structure of the molecule. iosrjournals.org
Elemental Analysis
Elemental analysis is a critical technique used to determine the elemental composition of a compound. This is achieved by combusting a small, precisely weighed sample of the substance in a stream of oxygen. The resulting combustion products, primarily carbon dioxide, water, and sulfur dioxide, are collected and measured to calculate the percentage by mass of each element present in the original sample.
For this compound, with the molecular formula C₁₁H₉BrS, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. These calculated values serve as a benchmark against which experimentally determined values are compared to verify the compound's identity and purity.
Table 1: Calculated Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 52.18 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.59 |
| Bromine | Br | 79.90 | 1 | 79.90 | 31.56 |
| Sulfur | S | 32.07 | 1 | 32.07 | 12.67 |
| Total | 253.17 | 100.00 |
Note: Experimental values from laboratory analysis would be compared against these calculated percentages. A close correlation would provide strong evidence for the compound's assigned structure.
Chromatographic Purity Assessment
Chromatographic methods are indispensable for assessing the purity of a chemical compound by separating it from any impurities that may be present.
Thin Layer Chromatography (TLC) is a rapid and sensitive qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of a compound's purity. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. For a pure compound, a single spot is expected under specific TLC conditions. The presence of multiple spots indicates the presence of impurities.
While specific experimental Rf values for this compound are not documented in the available literature, a typical TLC analysis would involve dissolving the compound in a suitable solvent and eluting it with a non-polar to moderately polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate.
Table 2: General Parameters for TLC Analysis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |
| Visualization | UV light (254 nm) or chemical staining agents |
Note: The exact Rf value would be determined experimentally and would be dependent on the specific mobile phase composition.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.
A detector at the end of the column measures the concentration of each component as it elutes, generating a chromatogram where each peak corresponds to a specific component. The time it takes for a component to travel through the column is known as its retention time, which is a characteristic property for a given set of HPLC conditions. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks.
For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
Table 3: General Parameters for HPLC Analysis
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Flow Rate | Typically 1.0 mL/min |
Note: Specific retention times and optimal mobile phase composition for this compound would need to be determined through method development and validation.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a good balance of accuracy and computational cost. researchgate.net
The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For thiophene (B33073) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or 6-31G(d), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netnih.govnih.gov In p-phenylthiophene, a related parent structure, quantum chemical calculations have been used to identify syn-gauche and anti-gauche conformers as stable minima on the potential energy surface. researchgate.net The geometry of the thiophene ring itself is planar, a feature that is generally maintained in its derivatives. researchgate.net
The electronic structure of thiophene derivatives has been extensively studied. The reactivity of thiophene towards electrophilic substitution is notably higher than that of benzene (B151609), a property attributed to the involvement of one of the sulfur atom's lone pairs in the aromatic sextet. nih.gov DFT calculations help in quantifying this through the analysis of net atomic charges and the distribution of electron density. researchgate.net
Table 1: Calculated Bond Lengths and Angles for Thiophene
| Parameter | Bond | Calculated Value (Å/°) | Method |
| Bond Length | C-S | 1.714 | DFT |
| Bond Length | C=C | 1.370 | DFT |
| Bond Length | C-C | 1.423 | DFT |
| Bond Angle | C-S-C | 92.2 | DFT |
| Bond Angle | S-C=C | 111.5 | DFT |
| Bond Angle | C=C-C | 112.4 | DFT |
Data adapted from a computational study on thiophene. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and its tendency to undergo electronic transitions. nih.govnih.gov
In a study on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, a complex brominated thiophene derivative, DFT calculations at the B3LYP/6–311+ G(d,p) level determined the HOMO energy to be -6.7179 eV and the LUMO energy to be -3.0454 eV. nih.gov This results in a HOMO-LUMO energy gap of 3.6725 eV. nih.gov For another thiophene derivative, the HOMO and LUMO energies were calculated to be -4.994 eV and -1.142 eV, respectively, yielding an energy gap of 3.852 eV. nih.gov These values indicate a stable molecular system. nih.gov The analysis of HOMO and LUMO can also predict the most likely sites for chemical reactions. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Brominated Thiophene Derivative
| Orbital | Energy (eV) |
| HOMO | -6.7179 |
| LUMO | -3.0454 |
| Energy Gap (ΔE) | 3.6725 |
Data from a DFT study on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone. nih.gov
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface illustrates regions of positive and negative electrostatic potential.
In thiophene derivatives, MEP analysis typically shows a region of negative potential (electron-rich) around the sulfur atom and the π-system of the thiophene ring, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are usually located around the hydrogen atoms. For substituted thiophenes, the electrostatic potential is influenced by the nature of the substituent groups. Electron-withdrawing groups, such as a bromo or cyano group, would create more positive potential regions, while electron-donating groups would enhance the negative potential. researchgate.neturfu.ru This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which direct the crystal packing. urfu.ru
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational methods provide a way to deconstruct and quantify these interactions.
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify specific atoms involved in close contacts and the nature of these interactions.
For brominated thiophene compounds, Hirshfeld analysis is particularly insightful for identifying halogen bonds (e.g., Br···O or Br···N) and other weak interactions. In a study of a brominated thiophene derivative, the Hirshfeld surface mapped over dnorm revealed red spots corresponding to short C—Br···O=C contacts, confirming the presence of halogen–oxygen interactions. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For instance, in one complex thiophene derivative, the major contributions to the crystal packing were found to be from H···H (40.5%), O···H/H···O (27.0%), C···H/H···C (13.9%), and Br···H/H···Br (11.7%) interactions. nih.gov In another case, the most significant contributions were from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%). semanticscholar.org
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Brominated Thiophene Derivative
| Interaction Type | Contribution (%) |
| H···H | 40.5 |
| O···H/H···O | 27.0 |
| C···H/H···C | 13.9 |
| Br···H/H···Br | 11.7 |
Data for dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. nih.gov
To further understand the energetics of crystal packing, energy framework analysis can be employed. This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are typically broken down into electrostatic, polarization, dispersion, and exchange-repulsion components.
In a computational study of a brominated thiophene derivative using the B3LYP/6-31G(d,p) basis set, the dispersion energy (Edis) was found to be the major stabilizing component, with a value of -217.6 kJ mol−1. nih.gov The total interaction energy was calculated to be -283.4 kJ mol−1. Such analyses reveal the dominant forces in the crystal packing, with dispersion forces often playing a key role in the stability of structures involving large aromatic moieties. The visualization of these interaction energies as a framework of cylinders connecting molecular centroids provides an intuitive picture of the crystal's energetic topology.
Table 4: Calculated Interaction Energies for a Brominated Thiophene Derivative
| Energy Component | Value (kJ mol−1) |
| Electrostatic (Eele) | -130.6 |
| Polarization (Epol) | -45.7 |
| Dispersion (Edis) | -217.6 |
| Repulsion (Erep) | 110.5 |
| Total Energy (Etot) | -283.4 |
Data from a computational study on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone. nih.gov
Vibrational Frequency Calculations and Spectral Simulation
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, is a fundamental tool for the identification and structural elucidation of molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the interpretation of experimental vibrational spectra.
Theoretical vibrational frequencies are typically calculated using DFT methods, with the B3LYP functional being a popular and reliable choice. The selection of the basis set is also crucial for the accuracy of the predictions; for instance, the 6-311++G(d,p) basis set is known to provide a good balance between computational cost and accuracy for organic molecules. nih.gov In a study on related 3-phenylthiophene (B186537) derivatives, vibrational frequencies were computed using the B3LYP method with both 6-31G(d) and 6-311++G(d,p) basis sets. nih.gov The results indicated that the larger basis set, 6-311++G(d,p), generally yields frequency values that are in closer agreement with experimental data due to the inclusion of electron correlation. nih.gov
For 3-[3-(Bromomethyl)phenyl]thiophene, a similar computational approach would involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of its vibrational frequencies at that minimum energy structure. The output of these calculations is a list of vibrational modes and their corresponding frequencies. These theoretical frequencies can then be used to simulate the IR and Raman spectra of the molecule. The simulated spectra can be compared with experimentally obtained spectra to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands.
Table 1: Illustrative Example of Calculated Vibrational Frequencies for a Phenylthiophene Derivative (Note: This table is a hypothetical representation based on data for similar compounds and is for illustrative purposes only, as specific data for this compound is not available.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-S stretching (thiophene) | 850 - 600 |
| C-Br stretching | 680 - 515 |
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of chemical analysis, providing detailed information about the chemical environment of atoms within a molecule. Computational chemistry offers methods to predict NMR chemical shifts, which can aid in the interpretation of complex spectra and in the verification of chemical structures.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and accurate approach for calculating NMR chemical shifts. nih.gov This method is typically employed in conjunction with DFT calculations. For instance, the B3LYP functional with a large basis set like 6-311++G(d,p) is commonly used to first optimize the molecular geometry and then to calculate the NMR shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
In the case of this compound, a computational study using the GIAO method would predict the ¹H and ¹³C chemical shifts for each unique proton and carbon atom in the molecule. These predicted values can be invaluable for assigning the signals in an experimental NMR spectrum, especially for a molecule with a complex pattern of aromatic and aliphatic protons. Recent advancements in machine learning, integrated with DFT calculations, have further enhanced the accuracy of NMR chemical shift predictions for small molecules. nih.govnih.gov
Table 2: Illustrative Example of Predicted ¹H NMR Chemical Shifts for a Phenylthiophene Derivative (Note: This table is a hypothetical representation based on general chemical shift ranges and is for illustrative purposes only, as specific data for this compound is not available.)
| Proton | Predicted Chemical Shift (ppm) |
| Thiophene ring protons | 7.0 - 7.5 |
| Phenyl ring protons | 7.2 - 7.6 |
| Methylene (B1212753) protons (-CH₂Br) | 4.5 - 4.7 |
Reactivity Descriptors from Computational Studies
Computational chemistry provides a suite of descriptors that can quantify the reactivity of a molecule. These descriptors are derived from the electronic structure of the molecule and offer insights into its chemical behavior. Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other global reactivity indices.
The HOMO is the outermost molecular orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost molecular orbital that is empty and represents the ability of a molecule to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the chemical stability and reactivity of a molecule. dntb.gov.ua A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. science.gov
These electronic properties are typically calculated using DFT methods. For example, the B3LYP functional with a suitable basis set can be used to calculate the HOMO and LUMO energies. e3s-conferences.orgresearchgate.net From these energies, other reactivity descriptors can be derived, such as:
Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
For this compound, the presence of the electron-withdrawing bromomethyl group on the phenyl ring is expected to influence its electronic properties and reactivity. Computational studies on substituted phenylcarbenes have shown that substituents can have a significant effect on the electronic structure. nih.gov A computational analysis of this compound would likely reveal a specific set of reactivity descriptors that could be used to predict its behavior in various chemical reactions.
Table 3: Illustrative Example of Calculated Reactivity Descriptors for a Phenylthiophene Derivative (Note: This table is a hypothetical representation and is for illustrative purposes only, as specific data for this compound is not available.)
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Chemical Potential (μ) | -3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.79 eV |
Applications As a Chemical Building Block in Advanced Organic Synthesis
Precursor in Pharmaceutical and Agrochemical Synthesis
The thiophene (B33073) nucleus is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs. organic-chemistry.org Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. organic-chemistry.orgresearchgate.net The value of thiophene-containing compounds also extends to the agrochemical industry, where they are utilized as active ingredients in pesticides and herbicides. researchgate.net
Construction of Advanced Materials
The unique electronic and optical properties of conjugated thiophene systems have made them a cornerstone in the development of advanced organic materials. Polythiophenes and their derivatives are particularly noted for their applications in organic electronics. researchgate.net
Organic Semiconductors and Conductive Polymers
Thiophene-based materials are integral to the field of organic electronics, where they are used in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). labfind.co.kr The electrical conductivity of polythiophenes arises from the delocalization of electrons along the polymer backbone. researchgate.net
The structure of 3-[3-(Bromomethyl)phenyl]thiophene makes it a potential monomer or precursor for the synthesis of novel organic semiconductors and conductive polymers. The bromomethyl group can be utilized in polymerization reactions or as an anchor point to attach the phenyl-thiophene unit to other molecular systems. While direct polymerization of this compound is not widely reported, its structural motifs are found in various advanced materials. The phenyl-thiophene core contributes to the π-conjugated system, which is essential for charge transport, while the reactive handle allows for tuning the material's properties through further chemical modifications.
Star-Shaped Molecules and Dendrimers
Star-shaped molecules and dendrimers are classes of highly branched macromolecules that have garnered significant interest due to their unique three-dimensional architectures and properties that differ from their linear analogues. fishersci.ch These complex structures often incorporate functional cores and multiple radiating arms.
Thiophene units are frequently used as building blocks in the arms or cores of star-shaped molecules and dendrimers designed for applications in materials science. fishersci.ch The synthesis of such molecules often relies on the coupling of well-defined building blocks. The reactive nature of the bromomethyl group in this compound makes it a candidate for the "arm-first" or "core-first" synthetic strategies used to construct these intricate architectures. For instance, the bromomethyl group could be transformed into other functionalities suitable for coupling reactions, thereby incorporating the phenyl-thiophene unit as a branch of a star-shaped molecule or a repeating unit in a dendrimer.
Role in the Synthesis of Complex Organic Architectures
Beyond the specific applications in pharmaceuticals, agrochemicals, and advanced materials, this compound serves as a versatile building block for the synthesis of a variety of complex organic architectures. The term "intermediate" in its commercial description underscores its primary function as a starting material or a stepping stone in a longer synthetic sequence. lookchem.com
The dual reactivity of the molecule—the potential for reactions at the thiophene ring and the high reactivity of the bromomethyl group—provides synthetic chemists with a powerful tool. Cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to further functionalize the thiophene or phenyl ring, while the bromomethyl group can readily participate in nucleophilic substitution reactions. This allows for the controlled and sequential construction of intricate molecular frameworks with tailored properties.
While detailed research findings for the direct application of this compound are limited in publicly accessible literature, its structural features and classification as a chemical intermediate point to its utility in the creation of diverse and complex organic molecules for a wide range of scientific and industrial applications.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The future synthesis of 3-[3-(Bromomethyl)phenyl]thiophene will likely focus on developing more efficient, scalable, and environmentally benign methods. While classical approaches to arylthiophene synthesis and aromatic bromomethylation exist, new strategies are needed to improve yields, reduce waste, and enhance substrate scope.
Future research could explore one-pot multicomponent reactions, which can significantly streamline the synthetic process by minimizing intermediate isolation steps. researchgate.netnih.gov For instance, adapting the Gewald reaction, a well-established method for synthesizing substituted thiophenes, could offer a convergent route to the target molecule. researchgate.netnih.gov Additionally, the Fiesselmann thiophene (B33073) synthesis presents another viable, though potentially less direct, avenue for constructing the core thiophene structure. acs.org
| Synthetic Approach | Potential Advantages | Potential Challenges | Key Areas for Research |
| Modified Gewald Reaction | High efficiency, potential for one-pot synthesis. researchgate.netnih.gov | Requires specific precursors, may have regioselectivity issues. | Optimization of reaction conditions for the specific substrates. |
| Fiesselmann Synthesis | Versatile for creating substituted thiophenes. acs.org | Multi-step process, may require harsh conditions. | Development of milder reaction conditions and improved catalysts. |
| Direct C-H Arylation | Atom-economical, reduces pre-functionalization steps. researchgate.net | Catalyst development, control of regioselectivity. | Design of highly active and selective palladium catalysts. |
| Suzuki/Stille Coupling | Well-established, good functional group tolerance. cas.org | Requires organometallic reagents, potential for metal contamination. | Development of more sustainable coupling partners and catalysts. |
Exploration of New Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is dictated by its two key functional components: the arylthiophene moiety and the benzylic bromide. The benzylic bromide group is a versatile handle for a variety of nucleophilic substitution reactions. nih.gov This opens up possibilities for introducing a wide range of functional groups, thereby enabling the synthesis of diverse derivatives.
Future research should focus on exploring the catalytic transformations of this compound. The thiophene ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. cas.org The interplay between the reactivity of the thiophene ring and the benzylic bromide will be a fertile ground for investigation. For example, cooperative catalysis could be employed to achieve selective transformations at either site.
| Reaction Type | Reactive Site | Potential Products | Key Research Focus |
| Nucleophilic Substitution | Bromomethyl group | Ethers, amines, esters, etc. | Exploring a wide range of nucleophiles and reaction conditions. |
| Suzuki Coupling | Thiophene C-H or C-Br | Biaryl compounds | Catalyst development for selective C-H activation. |
| Heck Coupling | Thiophene C-H or C-Br | Alkenylated thiophenes | Optimization of reaction conditions for complex substrates. |
| Sonogashira Coupling | Thiophene C-H or C-Br | Alkynylated thiophenes | Exploring catalyst systems for efficient coupling. |
| Buchwald-Hartwig Amination | Thiophene C-H or C-Br | Aminated thiophenes | Broadening the scope of amine coupling partners. |
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, molecular geometry, and spectroscopic properties. Such studies can provide valuable insights into the molecule's reactivity and help in the rational design of new synthetic routes and catalysts.
Future computational work should focus on building accurate models to predict the regioselectivity of reactions on the thiophene ring and the relative reactivity of the bromomethyl group. These models could be used to screen potential catalysts and reaction conditions in silico, thereby reducing the need for extensive experimental work.
Furthermore, computational methods can be used to study the non-covalent interactions that may play a crucial role in the catalytic applications of this molecule and its derivatives. Understanding these interactions is key to designing more efficient and selective catalysts. Table 3 highlights key parameters that can be investigated through computational modeling.
| Computational Method | Parameter to be Investigated | Potential Insights |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies. | Prediction of stable conformations, understanding of reactivity. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Correlation of structure with photophysical properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, solvent effects. | Modeling behavior in complex biological or chemical systems. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, diffusion properties. | Understanding of macroscopic properties from molecular behavior. |
Integration with Modern Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms can significantly accelerate the research and development of this compound and its derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. The synthesis of thiophene derivatives has already been demonstrated using flow chemistry, suggesting that this technology could be readily applied to the production of the target molecule.
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and to generate libraries of derivatives for biological or materials science applications. researchgate.net This high-throughput approach can significantly shorten the discovery and optimization phases of research. The integration of artificial intelligence and machine learning with these automated systems can further enhance their capabilities, enabling predictive modeling and autonomous optimization of synthetic routes.
The potential benefits of integrating these modern technologies are summarized in Table 4.
| Technology | Application to this compound Research | Expected Benefits |
| Flow Chemistry | Synthesis of the core structure and subsequent modifications. | Enhanced safety, improved reproducibility, and easier scale-up. |
| Automated Synthesis | High-throughput screening of reaction conditions and library generation. researchgate.net | Accelerated discovery of optimal synthetic routes and novel derivatives. |
| Microwave-Assisted Synthesis | Rapid heating for accelerating reaction rates. | Reduced reaction times and potentially improved yields. |
| Artificial Intelligence/Machine Learning | Predictive modeling of reaction outcomes and retrosynthetic analysis. | More efficient design of experiments and discovery of novel synthetic pathways. |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-[3-(Bromomethyl)phenyl]thiophene while minimizing undesired side reactions?
Answer:
The synthesis of this compound typically involves bromination or coupling reactions. Key steps include:
- Bromomethylation : Use of brominating agents like -bromosuccinimide (NBS) under controlled conditions to functionalize the thiophene or benzene ring. For example, bromomethylation of precursor thiophene derivatives in tetrahydrofuran (THF) with triethylamine (EtN) as a base can achieve selective substitution .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling may link bromomethylated benzene rings to thiophene moieties. Palladium catalysts (e.g., Pd(PPh)) and mild temperatures (room temperature to 60°C) are often employed to preserve the bromomethyl group .
- Byproduct Mitigation : Monitor reactions via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-bromination or decomposition. Purification via column chromatography is critical .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the structure. The bromomethyl (–CHBr) group typically appears as a singlet (~4.3–4.6 ppm in -NMR) and ~30–35 ppm in -NMR. Aromatic protons on thiophene and benzene rings show splitting patterns correlating with substitution .
- X-Ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. Crystallization in solvents like dichloromethane/hexane mixtures often yields suitable crystals .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight, with the bromine isotope pattern (1:1 ratio for ) aiding identification .
Advanced: How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
Answer:
- Substrate Scope Analysis : Test coupling with diverse boronic acids (e.g., aryl, heteroaryl) under varying conditions (catalyst: Pd vs. Ni; ligands: phosphine vs. N-heterocyclic carbenes). Track yields and regioselectivity via GC-MS or HPLC .
- Kinetic Studies : Use in situ -NMR or IR spectroscopy to monitor reaction progress. For example, study the oxidative addition step of the bromomethyl group to palladium .
- Computational Modeling : Density functional theory (DFT) can predict transition states and explain electronic effects of substituents on coupling efficiency .
Advanced: How should researchers address contradictory data in mechanistic studies of bromomethyl group substitution reactions?
Answer:
Contradictions often arise from solvent polarity, nucleophile strength, or steric effects. Methodological approaches include:
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess nucleophilicity and reaction pathways. For example, DMSO may stabilize SN2 transitions, while toluene favors radical pathways .
- Isotopic Labeling : Use deuterated analogs (e.g., CD groups) to track hydrogen/deuterium exchange in substitution reactions via mass spectrometry .
- Competition Experiments : Co-react substrates with varying nucleophiles (e.g., iodide vs. azide) to quantify selectivity and infer mechanism dominance (SN1 vs. SN2) .
Advanced: What role does this compound play in designing functional materials?
Answer:
- Coordination Polymers : The bromomethyl group can act as a ligand for metal centers (e.g., Zn, Cu) to form porous frameworks. Characterize via X-ray diffraction and BET surface area analysis .
- Photovoltaic Materials : Incorporate into conjugated polymers (e.g., polythiophenes) for organic solar cells. Study charge transport via cyclic voltammetry and UV-vis spectroscopy .
- Bioconjugation : Use the bromomethyl group for site-specific protein labeling. Optimize reaction conditions (pH, temperature) to balance reactivity and biomolecule stability .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation. Avoid moisture, as the bromomethyl group is hydrolytically sensitive .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile byproducts .
Advanced: How can computational chemistry guide the optimization of this compound-based catalysts?
Answer:
- Docking Studies : Simulate interactions between the bromomethyl group and catalytic active sites (e.g., enzyme pockets or metal surfaces) using molecular dynamics .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Thermodynamic Profiling : Predict activation energies for bromine displacement reactions to prioritize synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
